molecular formula C9H12 B101742 7-Ethyl-1,3,5-cycloheptatriene CAS No. 17634-51-4

7-Ethyl-1,3,5-cycloheptatriene

Cat. No. B101742
CAS RN: 17634-51-4
M. Wt: 120.19 g/mol
InChI Key: DKCPRYXLHFWDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-1,3,5-cycloheptatriene (ECT) is a cyclic hydrocarbon that has been extensively studied for its unique chemical and biological properties. ECT is a versatile compound that can be synthesized using a variety of methods and has applications in both scientific research and industrial processes. In

Mechanism Of Action

The mechanism of action of 7-Ethyl-1,3,5-cycloheptatriene is not fully understood, but it is believed to act as a reactive intermediate in chemical reactions. 7-Ethyl-1,3,5-cycloheptatriene is a highly reactive compound that can undergo a variety of reactions, including Diels-Alder cycloadditions, Birch reductions, and electrophilic additions.
Biochemical and Physiological Effects
7-Ethyl-1,3,5-cycloheptatriene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxic effects on cells, including inducing apoptosis and inhibiting cell proliferation. 7-Ethyl-1,3,5-cycloheptatriene has also been shown to have antimicrobial properties, with some studies suggesting that it may be effective against certain strains of bacteria and fungi.

Advantages And Limitations For Lab Experiments

7-Ethyl-1,3,5-cycloheptatriene has several advantages for use in lab experiments. It is a versatile compound that can be easily synthesized using a variety of methods. 7-Ethyl-1,3,5-cycloheptatriene is also highly reactive, which makes it useful for studying chemical reactions and mechanisms. However, 7-Ethyl-1,3,5-cycloheptatriene is also highly toxic and can be difficult to handle, which limits its use in certain experiments.

Future Directions

There are several future directions for the study of 7-Ethyl-1,3,5-cycloheptatriene. One area of research is the synthesis of new compounds using 7-Ethyl-1,3,5-cycloheptatriene as a precursor. 7-Ethyl-1,3,5-cycloheptatriene can be used to synthesize a variety of compounds, including polycyclic aromatic hydrocarbons and heterocycles. Another area of research is the study of the biochemical and physiological effects of 7-Ethyl-1,3,5-cycloheptatriene. More research is needed to fully understand the toxic effects of 7-Ethyl-1,3,5-cycloheptatriene on cells and to determine its potential as an antimicrobial agent.
Conclusion
In conclusion, 7-Ethyl-1,3,5-cycloheptatriene is a versatile compound that has applications in both scientific research and industrial processes. It can be synthesized using a variety of methods and has been extensively studied for its chemical and biological properties. 7-Ethyl-1,3,5-cycloheptatriene has the potential to be used in the synthesis of new compounds and as an antimicrobial agent. However, more research is needed to fully understand its biochemical and physiological effects and to determine its limitations in lab experiments.

Synthesis Methods

7-Ethyl-1,3,5-cycloheptatriene can be synthesized using a variety of methods, including the Birch reduction of toluene and the cyclization of 1,6-heptadiene. The most common method of synthesis is the Birch reduction, which involves the reaction of toluene with sodium metal and liquid ammonia. The reaction produces a mixture of products, including 7-Ethyl-1,3,5-cycloheptatriene, which can be separated using chromatography.

Scientific Research Applications

7-Ethyl-1,3,5-cycloheptatriene has been extensively studied for its applications in scientific research. It has been used as a model compound for studying the mechanisms of chemical reactions, including the Diels-Alder reaction and the Birch reduction. 7-Ethyl-1,3,5-cycloheptatriene has also been used as a precursor for the synthesis of other compounds, including polycyclic aromatic hydrocarbons and heterocycles.

properties

CAS RN

17634-51-4

Product Name

7-Ethyl-1,3,5-cycloheptatriene

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

7-ethylcyclohepta-1,3,5-triene

InChI

InChI=1S/C9H12/c1-2-9-7-5-3-4-6-8-9/h3-9H,2H2,1H3

InChI Key

DKCPRYXLHFWDCQ-UHFFFAOYSA-N

SMILES

CCC1C=CC=CC=C1

Canonical SMILES

CCC1C=CC=CC=C1

synonyms

7-Ethyl-1,3,5-cycloheptatriene

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.